
4-Chloro-2-nitrobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzaldehyde involves several chemical reactions that enable the formation of its complex structure. Recent studies have focused on new approaches to synthesize 2-nitrobenzaldehyde, a closely related compound, by formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis, which could potentially be applied to the synthesis of 4-Chloro-2-nitrobenzaldehyde. These methods emphasize safety and environmental considerations in the chemical synthesis process (Sainz-Díaz, 2002).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzaldehyde and its derivatives has been a subject of extensive studies, including spectroscopic analysis and quantum chemical calculations. Investigations using FT-IR and FT-Raman spectroscopy, along with ab initio and DFT calculations, have provided insights into the optimized structures, harmonic vibrational frequencies, and the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Such studies offer a detailed interpretation of the vibrational spectra and the thermodynamic functions of the compound (Karunakaran & Balachandran, 2012).
Aplicaciones Científicas De Investigación
- Synthesis of Tyrian Purple (6,6′-Dibromoindigo)
- Field : Organic Chemistry
- Application : 4-Chloro-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
- Method : The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
- Results : The synthesis resulted in the production of Tyrian Purple (6,6′-Dibromoindigo), a dye that has been produced from secretions of various species of snails found off the Atlantic and Mediterranean coasts .
-
Synthesis of 6-Bromoindole
- Field : Organic Chemistry
- Application : 4-Chloro-2-nitrobenzaldehyde is used in the synthesis of 6-bromoindole .
- Method : The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, similar to the Baeyer-Drewsen process for the manufacture of indigo .
- Results : The synthesis resulted in the production of 6-bromoindole .
-
Photolabile Group in 2-Nitrobenzaldehyde
- Field : Photochemistry
- Application : The 2-Nitrobenzyl group of 2-nitrobenzaldehyde is photolabile and can be cleaved when exposed to UV-light .
- Method : This property is used in photochemical reactions where the 2-Nitrobenzyl group acts as a protecting group that can be removed by UV-light .
- Results : This has applications in the synthesis of complex organic molecules where selective protection and deprotection of functional groups is required .
-
Synthesis of Indigo
- Field : Dye Chemistry
- Application : 2-Nitrobenzaldehyde, which can be synthesized from 4-Chloro-2-nitrobenzaldehyde, is an intermediate in an early route to indigo .
- Method : In the Baeyer-Drewson indigo synthesis, 2-nitrobenzaldehyde condenses with acetone in basic aqueous solution to yield indigo in a one-pot synthesis .
- Results : This synthesis results in the production of indigo, a water-insoluble dye commonly used to dye jeans and other fabrics .
-
Synthesis of 4-Chloro-2-nitrotoluene
-
Synthesis of 2-Nitrobenzyl-Chitosan
- Field : Polymer Chemistry
- Application : 2-Nitrobenzaldehyde, which can be synthesized from 4-Chloro-2-nitrobenzaldehyde, can react with chitosan to form 2-nitrobenzyl-chitosan .
- Method : This involves a reaction between 2-Nitrobenzaldehyde and chitosan .
- Results : The reaction results in the formation of 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .
Safety And Hazards
Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 4-Chloro-2-nitrobenzaldehyde. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak67.
Direcciones Futuras
Specific future directions for the use or study of 4-Chloro-2-nitrobenzaldehyde are not readily available. However, given its use in organic synthesis3, it may continue to be a useful reagent in the development of new synthetic methods and the synthesis of new compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
Propiedades
IUPAC Name |
4-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNQUMLOFWSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204090 | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzaldehyde | |
CAS RN |
5551-11-1 | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005551111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


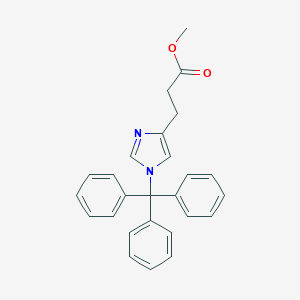
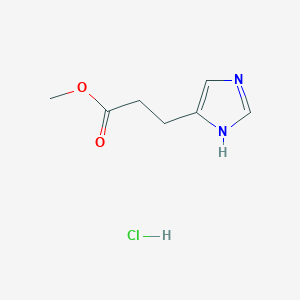
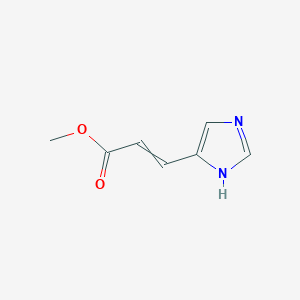

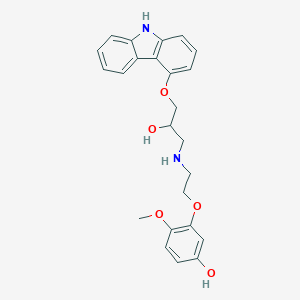


![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)


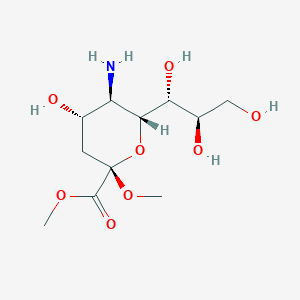
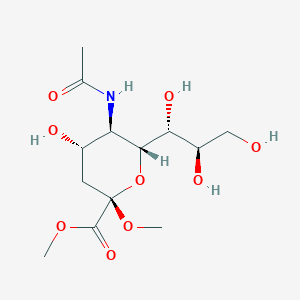

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)